(3'S)-Evogliptin L-tartrate Salt is a dipeptidyl peptidase IV inhibitor that has gained attention for its role in managing type 2 diabetes. This compound enhances the secretion of glucagon-like peptide 1, which in turn improves insulin release and glucose tolerance. It is classified as an anti-diabetic agent and is currently under investigation for its potential anti-inflammatory properties as well.
Evogliptin is synthesized as its L-tartrate salt form, which improves its stability and bioavailability. The compound is classified under the category of DPP-IV inhibitors, which are widely used in the treatment of type 2 diabetes mellitus. The development of Evogliptin was carried out by Dong-A ST, a pharmaceutical company based in South Korea, which has focused on creating effective treatments for metabolic disorders .
The synthesis of Evogliptin L-tartrate involves several key steps:
Evogliptin undergoes various chemical reactions during its synthesis, including:
These reactions are critical for ensuring that the final product maintains its desired pharmacological properties .
The mechanism of action for Evogliptin involves:
This multifaceted action contributes to better glycemic control in patients with type 2 diabetes .
Evogliptin L-tartrate exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and action within the body .
Evogliptin L-tartrate is primarily used for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4